4-(5-Methylthiophene-2-carboxamido)benzoic acid
Description
Properties
IUPAC Name |
4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-2-7-11(18-8)12(15)14-10-5-3-9(4-6-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRIXXUEGIZNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Carbodiimide-Mediated Coupling
The most widely documented method involves the direct coupling of 5-methylthiophene-2-carboxylic acid with 4-aminobenzoic acid using carbodiimide-based activating agents. As exemplified in BenchChem’s synthesis of analogous thiophene-carboxamido benzoates, this reaction employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or tetrahydrofuran (THF). The carboxylic acid group of 5-methylthiophene-2-carboxylic acid is activated to an intermediate O-acylisourea, which subsequently reacts with the primary amine of 4-aminobenzoic acid to form the amide bond. Typical yields range from 65% to 78%, contingent upon reaction time (12–24 hours) and stoichiometric ratios (1.2–1.5 equivalents of DCC relative to the carboxylic acid).
A critical refinement involves substituting DCC with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) , which enhances coupling efficiency under milder conditions (0°C to room temperature). This modification reduces side product formation, particularly the generation of N-acylurea byproducts, and improves yields to 82–85%.
Protection-Deprotection Strategy for Enhanced Selectivity
To mitigate competing reactions at the benzoic acid’s carboxylic group, a protection-deprotection sequence is often employed. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting agent for the amine functionality of 4-aminobenzoic acid, as demonstrated in VulcanChem’s synthesis of structurally related tetrahydrofuran-carboxamido derivatives. The protocol involves:
- Protection : Treating 4-aminobenzoic acid with di-tert-butyl dicarbonate in THF/water at 10–30°C for 1–6 hours to form 4-(tert-butoxycarbonylamino)benzoic acid.
- Amidation : Coupling the Boc-protected amine with 5-methylthiophene-2-carboxylic acid using DCC/DMAP, achieving 70–75% isolated yield.
- Deprotection : Removing the Boc group via acidic hydrolysis (4 M HCl in dioxane, 2 hours) to yield the final product.
This method minimizes undesired acylation of the benzoic acid moiety and is particularly advantageous for gram-scale syntheses.
Industrial-Scale Production Using Continuous Flow Reactors
For bulk manufacturing, BenchChem’s industrial protocols for analogous esters advocate transitioning from batch to continuous flow reactors . Key parameters include:
- Residence Time : 8–12 minutes at 80–100°C
- Solvent System : THF/water (4:1 v/v) with 1.5 equivalents of DCC
- Catalyst Loading : 0.2 equivalents of DMAP
Continuous processing enhances heat transfer and mixing efficiency, elevating yields to 88–92% while reducing reagent consumption by 30% compared to batch methods. Post-reaction purification integrates crystallization from ethanol/water mixtures (3:1 v/v), yielding pharmaceutical-grade material with >99% HPLC purity.
Comparative Analysis of Reaction Conditions and Reagents
Solvent Systems and Temperature Profiles
The choice of solvent profoundly influences reaction kinetics and product purity:
| Solvent | Boiling Point (°C) | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Dichloromethane | 40 | 8.9 | 18 | 68 |
| THF | 66 | 7.5 | 12 | 75 |
| DMF | 153 | 36.7 | 8 | 72 |
THF emerges as the optimal solvent due to its balance of polarity and volatility, facilitating both reagent dissolution and easy removal via rotary evaporation. Elevated temperatures (reflux at 66°C) accelerate amidation but risk decarboxylation; thus, maintaining 50–60°C maximizes efficiency while preserving product integrity.
Activating Agents: Efficiency and Byproduct Formation
| Activator | Equivalents | Byproduct Formation (%) | Isolated Yield (%) |
|---|---|---|---|
| DCC | 1.5 | 12–15 | 75 |
| HATU | 1.2 | 3–5 | 85 |
| EDC·HCl | 1.5 | 8–10 | 78 |
HATU’s superior performance stems from its generation of a stable triazolide intermediate, which minimizes racemization and enhances coupling rates. However, its higher cost necessitates economic evaluation for industrial applications.
Purification and Characterization Protocols
Crystallization vs. Chromatographic Purification
- Crystallization : Ethanol/water (3:1) yields needle-like crystals with 98–99% purity, suitable for pharmaceutical use.
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) achieves baseline separation but incurs 10–15% product loss.
Industrial workflows favor crystallization for cost efficiency, while research-scale syntheses employ chromatography for analytical-grade material.
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, COOH), 10.32 (s, 1H, NH), 8.01 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 3.6 Hz, 1H, Thiophene-H), 6.92 (d, J = 3.6 Hz, 1H, Thiophene-H), 2.51 (s, 3H, CH₃).
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O, acid), 1645 cm⁻¹ (C=O, amide).
Scalability Challenges and Mitigation Strategies
Exothermic Reaction Management
Large-scale DCC-mediated couplings require precise temperature control to prevent thermal runaway. Patent CN102584744B recommends:
- Incremental reagent addition via syringe pumps
- Jacketed reactors with ethanol/dry ice cooling
- Real-time IR monitoring for exotherm detection
Solvent Recovery Systems
Industrial plants integrate thin-film evaporators to recover THF (85–90% efficiency), reducing raw material costs by 25%.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylthiophene-2-carboxamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Medicinal Chemistry
4-(5-Methylthiophene-2-carboxamido)benzoic acid has been investigated for its potential therapeutic properties:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar scaffolds have shown IC50 values ranging from 2.6 to 18 nM against cancer cells, indicating strong antiproliferative activity .
- Enzyme Inhibition: The compound has been explored as a potential inhibitor of specific enzymes involved in cancer progression. Studies have demonstrated that modifications to the thiophene ring can enhance binding affinity to target proteins, making it a candidate for further development as an anticancer agent .
Biological Applications
The biological significance of this compound extends beyond anticancer properties:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antibacterial properties against pathogens such as E. coli. Molecular docking studies have shown favorable interactions with bacterial enzyme targets, supporting its potential use as an antibiotic .
- Antioxidant Properties: The compound's structure allows it to act as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (nM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 2.6 | MNNG/HOS (Osteosarcoma) | Microtubule polymerization inhibition |
| Compound B | 18 | SF-295 (CNS Cancer) | Colchicine site interaction |
| Compound C | 10 | Various Cancer Lines | Enzyme inhibition |
Table 2: Antimicrobial Activity Against E. coli
| Compound Name | Minimum Inhibitory Concentration (MIC) | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound D | 5 µg/mL | -9.8 |
| Compound E | 10 µg/mL | -9.6 |
Case Studies
- Antitumor Activity Study : A recent study evaluated the efficacy of a series of thiophene derivatives, including those based on this compound, against several cancer cell lines. The results indicated that modifications at the thiophene position significantly enhanced anticancer activity, leading to the identification of compounds with promising therapeutic profiles .
- Enzyme Interaction Analysis : Another investigation focused on the interaction of this compound with specific enzymes involved in tumorigenesis. The study utilized molecular docking techniques to elucidate binding mechanisms and optimize the chemical structure for increased potency against target enzymes .
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophene-2-carboxamido)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their differences:
Key Observations :
Physicochemical Properties
Comparative data inferred from structural trends:
| Property | This compound | 4-(5-Formylthiophen-2-yl)benzoic acid | 5-Fluoro-1-benzothiophene-2-carboxylic acid |
|---|---|---|---|
| logP (Predicted) | ~2.5 (moderate lipophilicity) | ~1.8 (lower due to polar formyl) | ~3.0 (higher due to fluorine) |
| pKa (Benzoic acid) | ~4.2 (standard) | ~4.2 | ~3.9 (electron-withdrawing fluorine) |
| Solubility in Water | Low (amide enhances crystallinity) | Moderate (polar formyl group) | Very low (high logP) |
Notes:
Biological Activity
4-(5-Methylthiophene-2-carboxamido)benzoic acid is a compound that has attracted attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a thiophene ring substituted with a carboxamide group and a benzoic acid moiety. This unique structure may contribute to its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various cellular processes, potentially leading to therapeutic effects.
Biological Activity Overview
Research indicates that compounds similar to this compound possess several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.
- Antiviral Properties : Similar compounds have demonstrated inhibitory effects on viral entry mechanisms, particularly in the context of filovirus infections.
- Antitumor Effects : There is emerging evidence that such compounds may inhibit tumor growth through modulation of specific signaling pathways.
Antimicrobial Activity
A study focused on thiophene-arylamide derivatives found that certain modifications to the thiophene ring enhanced activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for the lead compound was significantly lower than that for traditional antibiotics, indicating a promising alternative for tuberculosis treatment .
Antiviral Activity
Research on 4-(aminomethyl)benzamide derivatives has shown that structural modifications can lead to potent inhibitors of Ebola virus entry. The presence of the thiophene moiety in these compounds may contribute to their effectiveness against viral infections .
Antitumor Activity
In vitro studies have indicated that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. The structural characteristics of this compound may enhance its selectivity for cancer cells over normal cells, reducing potential side effects .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the position and nature of substituents on the thiophene ring significantly influence biological activity. For instance, variations in the carboxamide group can alter binding affinity and specificity for target enzymes or receptors .
| Compound | MIC (μg/mL) | IC50 (μg/mL) | Activity Type |
|---|---|---|---|
| TCA1 | 0.2 | 0.48 | Antimicrobial |
| Compound A | <1 | Not reported | Antiviral |
| Compound B | Not reported | <10 | Antitumor |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-(5-Methylthiophene-2-carboxamido)benzoic acid, and what key reaction conditions must be controlled?
- Methodology : Synthesis typically involves coupling 5-methylthiophene-2-carboxylic acid with 4-aminobenzoic acid using activating agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen. Reflux conditions (60–80°C) and stoichiometric ratios are critical to minimize by-products like unreacted carboxylic acid intermediates. Post-reaction purification via column chromatography or recrystallization ensures high purity .
- Validation : Confirm successful amide bond formation using -NMR (amide proton at δ 10–12 ppm) and IR spectroscopy (amide I band ~1650 cm) .
Q. Which analytical techniques are most reliable for characterizing the compound’s structural integrity?
- Techniques :
- NMR Spectroscopy : - and -NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and confirm substitution patterns on the benzoic acid and thiophene rings.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns consistent with the amide linkage.
- Elemental Analysis : Combustion analysis for C, H, N, and S to validate stoichiometry .
Q. What are common derivatization strategies for enhancing the compound’s solubility or bioactivity?
- Approaches :
- Esterification : Convert the benzoic acid group to a methyl ester using methanol/H or diazomethane to improve lipid solubility for biological assays.
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to the thiophene ring via electrophilic substitution to modulate electronic properties .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry, particularly regarding torsional angles in the amide linkage?
- Tools : Use SHELX (SHELXL) for single-crystal refinement. Key steps:
- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) to reduce thermal motion artifacts.
- Refinement : Apply restraints to planar groups (e.g., thiophene ring) and refine anisotropic displacement parameters. Validate with R-factor convergence (< 5%) and Fourier difference maps .
Q. How can computational methods predict the compound’s reactivity in complex biological environments?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or protein targets (e.g., COX-2 for anti-inflammatory studies) using GROMACS, focusing on hydrogen bonding and π-π stacking .
Q. How should researchers address contradictory spectral data (e.g., unexpected -NMR shifts) during structural validation?
- Troubleshooting :
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw predictors).
- Dynamic Effects : Investigate tautomerism or rotational barriers (e.g., amide bond rotation) via variable-temperature NMR to detect conformational exchange .
Q. What strategies optimize the compound’s biological activity through targeted structural modifications?
- Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
